molecular formula C10H13FN2O2 B1373785 tert-butyl (4-fluoropyridin-2-yl)carbamate CAS No. 1237535-76-0

tert-butyl (4-fluoropyridin-2-yl)carbamate

Cat. No.: B1373785
CAS No.: 1237535-76-0
M. Wt: 212.22 g/mol
InChI Key: VIUIAFNUKMJWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-fluoropyridin-2-yl)carbamate ( 1237535-76-0) is a high-purity organic compound with the molecular formula C₁₀H₁₃FN₂O₂ and a molecular weight of 212.22 g/mol. This specialized carbamate derivative serves as a valuable synthetic intermediate, or building block, in pharmaceutical and agrochemical research . Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a fluoropyridinyl moiety, makes it particularly useful in cross-coupling reactions and peptide synthesis . The compound is characterized by its stability and reactivity in synthetic applications and is supplied in sealed packaging under inert conditions to maintain integrity, typically requiring storage at 2-8°C . This compound is widely used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents . The fluoropyridine scaffold is a privileged structure in medicinal chemistry, as it can enhance binding affinity in drug-receptor interactions and improve metabolic stability . Recent scientific literature highlights the role of similar 4-fluoropyridin-2-yl derivatives in the synthesis of novel 5-HT1A receptor agonists, which are promising candidates for the treatment of depression and Parkinson's disease . Furthermore, such pyridine derivatives are investigated for their application in creating compounds with Bruton's Tyrosine Kinase (BTK) inhibitory activity, relevant for treating various B-cell malignancies . From a safety perspective, this product is for research use only and is not intended for diagnostic or therapeutic applications . According to GHS hazard statements, it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be used, and handling should occur in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUIAFNUKMJWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-76-0
Record name tert-butyl N-(4-fluoropyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Precursor Utilization

Established Synthetic Routes to tert-butyl (4-fluoropyridin-2-yl)carbamate

The established synthetic pathways to this compound primarily revolve around the preparation of the key precursor, 2-amino-4-fluoropyridine (B1287999), followed by the protection of the amino group.

Approaches Involving Pyridine (B92270) Functionalization

The synthesis of the core pyridine structure with the desired substitution pattern is a critical first step. A common route to 2-amino-4-fluoropyridine involves a multi-step sequence starting from readily available pyridine derivatives. One such method begins with 2-pyridinecarboxylic acid, which is converted to 4-chloropyridine-2-acyl chloride using thionyl chloride and a salt. This intermediate then undergoes amidation to form 4-chloropyridine-2-amide. Subsequent Hofmann rearrangement of the amide yields 2-amino-4-chloropyridine (B16104). patsnap.comguidechem.com

Another approach to obtain 2-amino-4-chloropyridine starts from 4-chloropyridine (B1293800) N-oxide, which is subjected to amination followed by de-tert-butylation. However, this method can suffer from harsh reaction conditions and lower yields. guidechem.com Once 2-amino-4-chloropyridine is obtained, a halogen exchange reaction is employed to introduce the fluorine atom.

Introduction of the tert-Butyl Carbamate (B1207046) Moiety

The introduction of the tert-butyl carbamate (Boc) group onto the 2-amino position of the 4-fluoropyridine (B1266222) ring is a crucial step for protecting the amine functionality during subsequent synthetic manipulations. This protection is typically achieved by reacting 2-amino-4-fluoropyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is generally carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). jk-sci.comgoogle.com

Challenges in the Boc protection of aminopyridines can include low reactivity, poor selectivity, and the formation of di-Boc protected products. To overcome these issues, various methods have been developed. One approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) as activating agents in the presence of a base. google.com This method has been shown to provide high yields and good selectivity for the mono-Boc protected product. google.com Alternative reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate have also been developed as chemoselective N-tert-butoxycarbonylation reagents. rsc.org

Reagent/CatalystBaseSolventKey Advantages
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineTetrahydrofuran (THF)Common and straightforward method. jk-sci.com
Boc₂O, EDCI, HOBTTriethylamineDichloromethaneHigh yield and selectivity, avoids di-Boc formation. google.com
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate-EthanolChemoselective reagent. rsc.org

Strategies for Fluorine Incorporation on the Pyridine Ring

The regioselective introduction of a fluorine atom at the C4 position of the pyridine ring is a key transformation. Several strategies have been developed to achieve this.

A prevalent method is nucleophilic aromatic substitution (SNAr) . This approach often starts with a precursor bearing a good leaving group at the 4-position, such as a chlorine or a nitro group. For instance, 2-amino-4-chloropyridine can be converted to 2-amino-4-fluoropyridine via a halogen exchange reaction using a fluoride (B91410) source like sodium fluoride in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.com Similarly, a nitro group can serve as an effective leaving group for nucleophilic substitution with a fluoride anion. nih.govscispace.comresearchgate.net

Electrophilic fluorination presents an alternative strategy, particularly for direct C-H fluorination. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents. nih.govnih.govmdpi.com While direct C-H fluorination of pyridines can be challenging, methods have been developed using catalysts like silver(II) fluoride (AgF₂) which show high site-selectivity for the position adjacent to the nitrogen. orgsyn.orgresearchgate.net Palladium-catalyzed directed electrophilic fluorination of C-H bonds has also been reported for certain pyridine derivatives. nih.gov

Another approach involves the Balz-Schiemann reaction , where an amino group is converted to a diazonium salt and subsequently displaced by fluoride. An improved Balz-Schiemann process has been applied to the synthesis of fluoropyridine compounds. google.com

Development of Novel Synthetic Pathways and Process Optimization

Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. In the context of this compound synthesis, this translates to several key areas of improvement.

The use of environmentally benign solvents is a primary focus. Traditional solvents like DMF can be replaced with greener alternatives. Pyridine and its derivatives themselves can sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com The development of solvent-free reaction conditions is another important goal. For instance, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been reported, highlighting a potential direction for greener functionalization of the pyridine ring. rsc.org

Atom economy is another critical principle. One-pot multicomponent reactions are being explored for the synthesis of pyridine derivatives, which can significantly reduce waste and improve efficiency. nih.gov The development of catalytic methods, especially those using recyclable catalysts, also contributes to a greener process. nih.gov

Green Chemistry PrincipleApplication in Synthesis
Use of Greener SolventsReplacing hazardous solvents like DMF with alternatives such as pyridine derivatives or developing solvent-free conditions. biosynce.comrsc.org
Atom EconomyEmploying one-pot multicomponent reactions to construct the pyridine core. nih.gov
CatalysisUtilizing recyclable and efficient catalysts for fluorination and functionalization steps. nih.gov
Waste ReductionDesigning synthetic routes with fewer steps and higher yields to minimize waste generation.

Catalyst Systems and Reaction Condition Tuning

The optimization of catalyst systems and reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound.

In the fluorination step , the choice of catalyst and reaction conditions can significantly impact the outcome. For palladium-catalyzed directed fluorination, the selection of the palladium source (e.g., Pd(OAc)₂) and the fluorinating agent is crucial. nih.gov Silver-catalyzed fluorination using Ag₂O has also been shown to be effective for aryl stannane (B1208499) derivatives, offering a potential route for late-stage fluorination. nih.gov Rhodium(III)-catalyzed C-H functionalization has been developed for the preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

For the Boc protection step , tuning the reaction conditions, such as the choice of base and solvent, can improve the yield and prevent the formation of byproducts. The use of catalytic amounts of certain reagents can also enhance the efficiency of the protection reaction.

The optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is a continuous process in the development of robust and scalable synthetic routes. For example, in the halogen exchange reaction to produce 2-amino-4-fluoropyridine, the temperature and reaction time are critical for driving the reaction to completion while minimizing degradation. chemicalbook.com

Preparation of Structurally Related Analogues and Derivatives of this compound

The generation of analogues is crucial for developing structure-activity relationships (SAR). Synthetic strategies are often designed to allow for diversification at specific positions of the parent molecule.

One direct modification is the substitution of the C-4 fluorine with other halogens, such as bromine. The resulting compound, tert-butyl (4-bromopyridin-2-yl)carbamate, serves as a versatile intermediate for further functionalization through cross-coupling reactions. chemicalbook.comchemspider.com The synthesis of this bromo-analogue can be achieved from 4-bromopyridine-2-carboxylic acid. chemicalbook.com

Another significant modification involves introducing a carbon-based functional group at the C-4 position. For example, tert-butyl (4-formylpyridin-2-yl)carbamate incorporates a reactive aldehyde group. This analogue is typically synthesized by protecting 4-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O). The formyl group provides a synthetic handle for subsequent reactions like reductive amination or Wittig reactions to build more complex molecules.

The synthesis of these modified cores often relies on preparing appropriately substituted pyridine precursors. Methods for synthesizing multi-substituted 4-aminopyridines are well-established and provide access to a variety of starting materials. rsc.orgresearchgate.netsemanticscholar.org For instance, 4-amino-2-chloropyridine (B126387) is a key precursor that can be synthesized via the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.com

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying the pyridine core. nih.govacs.org The fluorine atom in 2-fluoropyridines is particularly labile and reacts much faster with nucleophiles compared to chlorine, making it an excellent leaving group for introducing a wide range of substituents. nih.govacs.org This high reactivity allows for the late-stage functionalization of the pyridine ring under mild conditions. acs.org

Table 1: Examples of Pyridine Core Modifications

Derivative Name C-4 Substituent Synthetic Precursor/Method Reference(s)
tert-butyl (4-bromopyridin-2-yl)carbamate -Br 4-Bromopyridine-2-carboxylic acid chemicalbook.com
tert-butyl (4-formylpyridin-2-yl)carbamate -CHO 4-Formylpyridin-2-amine

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its straightforward removal with acid. masterorganicchemistry.com However, in multi-step syntheses, it is often necessary to use different protecting groups with orthogonal deprotection conditions. This allows for the selective deprotection of one amine in the presence of others. masterorganicchemistry.comchem-station.com

Common carbamate alternatives to the Boc group include the Carboxybenzyl (Cbz or Z) group and the Fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comnih.gov

Carboxybenzyl (Cbz) Group : Introduced by Max Bergmann and Leonidas Zervas, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com

Fluorenylmethyloxycarbonyl (Fmoc) Group : The Fmoc group is notable for its lability under mild basic conditions (e.g., piperidine), while remaining stable to acid and hydrogenation. masterorganicchemistry.com

The choice of carbamate protecting group is a critical strategic decision in complex syntheses. The ability to remove each group under a unique set of conditions (acidolysis for Boc, hydrogenolysis for Cbz, mild base for Fmoc) is a cornerstone of modern peptide synthesis and complex molecule assembly. masterorganicchemistry.com

More specialized carbamate groups, such as fluorous Boc (F-Boc) carbamates, have also been developed. These introduce fluorous tags onto the molecule, facilitating purification via fluorous solid-phase extraction. researchgate.net Other variations include the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysts. nih.gov

Table 2: Comparison of Common Carbamate Protecting Groups for Amines

Protecting Group Structure Installation Reagent Deprotection Conditions Reference(s)
tert-Butoxycarbonyl (Boc) -C(O)OC(CH₃)₃ Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA) masterorganicchemistry.comchem-station.com
Carboxybenzyl (Cbz) -C(O)OCH₂C₆H₅ Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comnih.gov
Fluorenylmethyloxycarbonyl (Fmoc) -C(O)OCH₂-fluorene Fmoc-Cl, Fmoc-OSu Mild base (e.g., Piperidine) masterorganicchemistry.com

Beyond modifying the C-4 position or the carbamate group, analogues can be created by introducing additional functional groups at other positions on the pyridine ring. This strategy can significantly alter the electronic and steric properties of the molecule.

An example of this approach is the synthesis of tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate. bldpharm.com This derivative features a formyl group at the C-3 position, adjacent to the carbamate-protected amine. The introduction of a functional group at this position can be achieved by starting with a pre-functionalized pyridine ring or through directed metalation strategies.

Late-stage functionalization via C-H activation is an increasingly important tool for introducing new functional groups onto heterocyclic scaffolds. acs.org This approach avoids the need for multi-step syntheses of substituted precursors. For instance, a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can install a wide array of functionalities onto the pyridine ring. acs.org This method allows for the introduction of nitrogen, oxygen, sulfur, or carbon-based nucleophiles, providing rapid access to a diverse library of derivatives.

Another example includes the attachment of more complex heterocyclic systems, as seen in tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate, where a functionalized carbamoyl (B1232498) group is present at the C-3 position. drugbank.com

Table 3: Examples of Derivatives with Additional Functional Groups

Derivative Name Added Functional Group Position Potential Synthetic Strategy Reference(s)
tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate Formyl (-CHO) C-3 Synthesis from a 3-formylpyridine precursor bldpharm.com
tert-butyl (3-substituted-4-fluoropyridin-2-yl)carbamate Various C-3 Directed ortho-metalation followed by electrophilic quench N/A

Chemical Transformations and Reactivity Profiling of Tert Butyl 4 Fluoropyridin 2 Yl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The tert-butyl carbamate (Boc) group serves primarily as a protecting group for the amine at the 2-position of the pyridine (B92270) ring. Its reactivity is dominated by its cleavage under acidic conditions to liberate the parent amine.

Deprotection Strategies and Amine Generation

The removal of the Boc group is a common and critical step in synthetic sequences involving tert-butyl (4-fluoropyridin-2-yl)carbamate. This deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate C-O bond. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900). acsgcipr.org This process regenerates the free 2-amino-4-fluoropyridine (B1287999).

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective. researchgate.netmdpi.com Lewis acids, such as zinc bromide (ZnBr₂), also facilitate Boc removal and can offer different selectivity in complex substrates. researchgate.net

One potential side reaction during acidic deprotection is the alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by the addition of scavengers.

Table 1: Common Reagents for Boc Deprotection

Reagent Conditions Notes
Trifluoroacetic Acid (TFA) Typically used neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. Highly efficient and common method. mdpi.com
Hydrochloric Acid (HCl) Used as a solution in solvents like dioxane, methanol, or ethyl acetate. A standard and cost-effective method.

Reactivity with Electrophiles and Nucleophiles

Due to the electron-withdrawing effect of the adjacent carbonyl group, the nitrogen atom of the Boc-carbamate is generally not nucleophilic. Its primary reactivity involves the aforementioned deprotection. However, under strongly basic conditions, the N-H proton can be removed to generate an anion that can react with certain electrophiles, though this is less common than deprotection.

The carbamate's carbonyl group can interact with electrophiles, particularly protons, which is the initial step in the acid-catalyzed deprotection mechanism. The carbonyl oxygen possesses lone pairs of electrons, making it a site for protonation. This activation facilitates the subsequent cleavage of the tert-butyl group. The compound itself is not typically reactive toward nucleophiles at the carbamate group, as the carbonyl carbon is not highly electrophilic and lacks a suitable leaving group.

Pyridine Ring Transformations and Substituent Effects

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This, combined with the electronic effects of the fluoro and carbamate substituents, governs its reactivity in substitution reactions.

Reactions at the 4-Fluoro Position

The fluorine atom at the C4 position is the most common site for reaction on the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the pyridine nitrogen, which is para to it. Fluorine, being highly electronegative, is an excellent leaving group in SₙAr reactions on electron-deficient aromatic systems.

This reactivity allows for the introduction of a wide range of nucleophiles at the C4 position, displacing the fluoride (B91410) ion. This is a key strategy for elaborating the core structure. Analogous transformations are well-documented for other 4-halopyridines.

Table 2: Examples of Nucleophilic Substitution at the 4-Fluoro Position

Nucleophile Type Example Nucleophile Product Type
Amines Alkylamines, Arylamines, Piperidine 4-amino-substituted pyridines
Thiols Thiophenols, Alkylthiols 4-thioether-substituted pyridines

Electrophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult because the ring nitrogen deactivates the system towards attack by electrophiles. masterorganicchemistry.com The nitrogen atom acts as a strong electron-withdrawing group via induction and can be protonated under acidic reaction conditions, further increasing its deactivating effect.

However, the directing effects of the existing substituents must be considered. The Boc-amino group at C2 is an activating, ortho-, para-director. The fluoro group at C4 is a deactivating, ortho-, para-director. The ring nitrogen itself strongly directs incoming electrophiles to the meta positions (C3 and C5). masterorganicchemistry.com

In this specific molecule, these effects converge:

The -NHBoc group at C2 directs electrophiles to C3 and C5.

The -F group at C4 directs electrophiles to C3 and C5.

The ring nitrogen directs electrophiles to C3 and C5.

Derivatization for Enhanced Chemical Diversity

Conjugation Strategies

Despite targeted searches for intramolecular cyclization, multicomponent reactions leading to fused ring systems, and applications as a linker or in bioconjugation, no direct examples or detailed studies involving this compound were identified.

While the broader class of pyridine carbamates and fluoropyridines are common intermediates in medicinal chemistry and materials science, the specific reactivity and derivatization pathways for this compound in the context of creating polycyclic architectures or its use in molecular conjugation are not documented in a manner that would allow for a thorough and scientifically accurate discussion as required. General principles of amide bond formation and the chemistry of related halogenated pyridines exist, but extrapolating this information would not adhere to the strict focus on the specified compound.

Therefore, the generation of a detailed article strictly adhering to the requested outline is not feasible at this time due to the absence of specific research findings for this particular molecule within the specified contexts.

Applications in Advanced Organic Synthesis and Building Block Utility

tert-butyl (4-fluoropyridin-2-yl)carbamate as a Key Intermediate in Pharmaceutical Synthesisgoogle.com

The functional group combination within this compound makes it a pivotal intermediate in pharmaceutical research and development. The fluorinated pyridine (B92270) scaffold is a common feature in many biologically active compounds, and the presence of the Boc protecting group allows for precise chemical manipulations.

Precursor for Bioactive Heterocyclic Compoundsnih.govgoogle.com

Nitrogen-containing heterocycles are significant structural units in a vast array of natural products and synthetic drugs. Chiral amino N-containing heterocycles, in particular, are crucial components of many pharmaceuticals. researchgate.net The subject compound serves as a foundational precursor for a variety of more complex bioactive heterocyclic molecules. The Boc-protected amine at the 2-position allows for regioselective reactions elsewhere on the pyridine ring. Following the construction of the desired molecular backbone, the Boc group can be easily removed under acidic conditions to reveal the amine, which can then be further functionalized. This strategic protection and deprotection is fundamental in multi-step syntheses.

Role in Agrochemical Developmentchemimpex.com

The structural motifs present in this compound are also highly relevant in the field of modern agrochemistry. Its utility as a building block extends to the creation of next-generation pesticides and herbicides. chemimpex.com

Precursor for Pesticides and Herbicideschemimpex.comnih.gov

Carbamate (B1207046) derivatives have long been a cornerstone of the agrochemical industry. nih.gov Compounds with similar structures are used to develop effective pesticides and herbicides. chemimpex.com The fluorinated pyridine core of this compound can be incorporated into larger molecules designed to act as potent and selective agrochemical agents. The synthesis process often mirrors that used in pharmaceutical development, where the carbamate acts as a protected amine that is later revealed for further chemical modification.

Design of Targeted Agrochemical Agentsbenchchem.com

The development of agrochemicals with improved environmental profiles and high target specificity is a major goal in the industry. The strategic inclusion of fluorine atoms in an agrochemical's molecular structure can lead to enhanced efficacy and selectivity. This allows for lower application rates and reduced impact on non-target organisms. Intermediates like this compound provide a scaffold that can be elaborated into complex, targeted agrochemical agents designed for sustainable agricultural practices.

Contributions to Complex Molecular Architecture Constructionnih.govmdpi.com

The true value of this compound lies in its role as a versatile tool for constructing complex molecular architectures. The interplay between its functional groups—the Boc-protected amine and the fluorinated pyridine ring—provides chemists with a high degree of control over synthetic outcomes.

The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable when needed. nih.gov This allows for sequential chemical transformations, a cornerstone of complex molecule synthesis. Furthermore, the pyridine ring itself can participate in various chemical reactions. For example, related halogenated pyridyl carbamates (containing bromine or chlorine) are used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. mdpi.comnih.gov

The compound's structure is amenable to various synthetic transformations, including:

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by certain nucleophiles to introduce new functional groups.

Metalation and Cross-Coupling: Directed ortho-metalation can occur, followed by reaction with electrophiles.

Deprotection and Elaboration: Removal of the Boc group allows for the extension of the molecular structure from the amine position.

Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. drugdiscoverychemistry.commdpi.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com Promising fragments are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com

This compound is an ideal candidate for fragment-based approaches due to its structural features. The 4-fluoropyridine (B1266222) moiety is a common motif in bioactive molecules, and its presence in a fragment library can provide a valuable starting point for inhibitor design. The Boc-protecting group allows for the controlled elaboration of the fragment, enabling chemists to systematically explore the surrounding chemical space and improve binding affinity.

Table 1: Key Attributes of this compound for Fragment-Based Synthesis

AttributeSignificance in Fragment-Based Synthesis
Low Molecular WeightConforms to the "Rule of Three" often applied to fragments, ensuring good ligand efficiency.
Fluorinated Pyridine CoreProvides a desirable scaffold with modulated pKa and potential for improved metabolic stability and binding interactions.
Boc-Protected AmineOffers a stable, yet readily cleavable, point for synthetic elaboration and fragment growing or linking strategies.
Versatile ReactivityThe pyridine ring can undergo various substitution reactions, allowing for diverse structural modifications.

While direct examples of the use of this compound in published FBDD campaigns are not extensively documented, the utility of similar fluorinated and carbamate-containing fragments is well-established. For instance, the development of kinase inhibitors often involves the screening of fragment libraries containing substituted pyridine and pyrimidine (B1678525) cores. mdpi.comed.ac.uk The insights gained from such studies can be applied to the strategic use of this compound in the design of novel therapeutic agents.

Convergent and Divergent Synthetic Strategies

The structure of this compound also lends itself to both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.

Convergent Synthesis

This compound can serve as a key building block in a convergent synthesis. For example, the Boc-protected amine can be deprotected to liberate the free amine, which can then be coupled with another advanced intermediate. Alternatively, the pyridine ring can be functionalized through cross-coupling reactions, and the resulting derivative can be combined with other fragments. A hypothetical convergent synthesis of a kinase inhibitor is depicted below, where the 4-fluoropyridine unit is coupled with a substituted pyrimidine.

Divergent Synthesis

Divergent synthesis, on the other hand, involves the use of a common intermediate to generate a library of structurally related compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies, where the goal is to systematically probe the effects of structural modifications on biological activity.

This compound is an excellent starting point for divergent synthesis. The Boc-protected amine can be deprotected and then acylated or alkylated with a variety of reagents to produce a library of amides, ureas, or secondary amines. Furthermore, the fluorine atom can potentially be displaced by other nucleophiles under specific conditions, or the pyridine ring can be further substituted at other positions, to generate additional diversity. This allows for the rapid generation of a multitude of analogs for biological screening.

Table 2: Potential Reactions for Divergent Synthesis from this compound

Reaction TypeReagents and ConditionsPotential Products
Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)4-Fluoropyridin-2-amine
AcylationAcid chlorides or anhydrides, baseN-(4-fluoropyridin-2-yl)amides
SulfonylationSulfonyl chlorides, baseN-(4-fluoropyridin-2-yl)sulfonamides
Reductive AminationAldehydes or ketones, reducing agentN-alkyl-4-fluoropyridin-2-amines
Cross-Coupling(e.g., Suzuki, Buchwald-Hartwig) Boronic acids/esters or amines, palladium catalystSubstituted 4-fluoropyridines

The strategic application of both convergent and divergent synthetic strategies utilizing this compound enables the efficient synthesis of complex and diverse molecular libraries for drug discovery and other applications.

Medicinal Chemistry and Pharmacological Investigations of Tert Butyl 4 Fluoropyridin 2 Yl Carbamate Derivatives

Design and Synthesis of New Chemical Entities with Biological Activity

The synthesis of novel compounds is the foundational step in medicinal chemistry, providing the raw material for pharmacological testing. While specific synthetic routes for a wide array of tert-butyl (4-fluoropyridin-2-yl)carbamate derivatives are not extensively documented, general methodologies for the synthesis of related carbamate (B1207046) compounds can be extrapolated. These often involve the reaction of a corresponding aminopyridine with a tert-butoxycarbonyl (Boc) protecting group source. The introduction of the fluorine atom on the pyridine (B92270) ring is a key synthetic step that can significantly influence the electronic properties and metabolic stability of the final compound.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the broader class of N,N-disubstituted (thio)carbamates, research has shown that even small structural modifications can lead to significant changes in biological efficacy. For instance, in studies of related salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, variations in substituents on the aromatic rings have been shown to modulate inhibitory activity against enzymes like cholinesterases. nih.gov It is hypothesized that similar principles would apply to derivatives of this compound, where modifications to the pyridine ring or the carbamate moiety could fine-tune their interaction with biological targets. The position of the fluorine atom is particularly important, as it can alter the molecule's polarity and ability to form hydrogen bonds.

Targeted Modulation of Enzyme and Receptor Interactions

The carbamate functional group is a well-established pharmacophore known to interact with various enzymes, most notably serine hydrolases such as acetylcholinesterase. mdpi.com The mechanism of action often involves the carbamoylation of a serine residue in the active site of the enzyme, leading to its inhibition. mdpi.com For derivatives of this compound, the pyridine ring and the fluorine substituent would be expected to play a significant role in guiding the molecule to the target's binding site and influencing the strength and nature of the interaction. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the fluorine atom can form halogen bonds and alter the electronic distribution of the ring system, thereby modulating binding affinity and selectivity.

Exploration of Therapeutic Potential

The therapeutic potential of a new chemical entity is explored across various disease models. While direct evidence for this compound is sparse, the known activities of related compounds provide a rationale for its investigation in several key areas.

Antitumor and Antiviral Research Applications

Derivatives of pyridine and related heterocyclic systems have been a fertile ground for the discovery of antitumor and antiviral agents. nih.gov For instance, certain pyrimidine (B1678525) derivatives have demonstrated anti-proliferative activity against various cancer cell lines and antiviral potency against human coronaviruses. mdpi.com The structural similarities suggest that functionalized analogues of this compound could be designed to interfere with biological pathways crucial for cancer cell growth or viral replication. The pyridine core can serve as a scaffold for the attachment of various functional groups to optimize these activities.

Studies in Neurological Disorder Therapies

The modulation of neurotransmitter systems is a key strategy in the treatment of neurological disorders. Carbamate-based compounds have a long history in this area, with some acting as inhibitors of enzymes that break down neurotransmitters. nih.gov Given the role of cholinergic signaling in cognitive function, and the established ability of carbamates to inhibit cholinesterases, derivatives of this compound could be investigated for their potential in conditions like Alzheimer's disease. nih.govnih.gov

Cholinesterase Inhibition Studies

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a validated therapeutic approach for Alzheimer's disease. nih.govuq.edu.au Carbamates are a well-known class of cholinesterase inhibitors. nih.govsci-hub.se Studies on various O-aromatic N,N-disubstituted carbamates and thiocarbamates have demonstrated a range of inhibitory potencies and selectivities for AChE and BChE. nih.gov For example, some proline-based carbamates have shown moderate inhibitory effects against AChE, with certain brominated derivatives exhibiting notable anti-BChE activity. mdpi.com It is therefore plausible that derivatives of this compound could be developed as effective cholinesterase inhibitors.

Table of Investigated Cholinesterase Inhibitors and Their Potency This table presents data for related carbamate compounds, as specific data for this compound derivatives is not available.

Compound ClassTarget EnzymeIC₅₀ (µM)
Salicylanilide N,N-disubstituted (thio)carbamatesAChE38.98
Salicylanilide N,N-disubstituted (thio)carbamatesBChE1.60
Proline-based carbamatesAChE46.35
Proline-based carbamatesBChE27.38

Computational and Theoretical Studies on Tert Butyl 4 Fluoropyridin 2 Yl Carbamate and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of tert-butyl (4-fluoropyridin-2-yl)carbamate, which may be designed as inhibitors for specific biological targets, molecular docking can elucidate potential binding modes and key intermolecular interactions.

Detailed research findings from studies on analogous compounds, such as substituted pyridine (B92270) and carbamate (B1207046) derivatives, reveal common interaction patterns with protein active sites. These interactions are often crucial for biological activity. For instance, docking studies on piperazinyl-glutamate-pyridines as P2Y12 antagonists have shown the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. tcmsp-e.com Similarly, investigations into 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors have highlighted how modifications to the pyridine ring can influence selective interactions within the enzyme's active site. nih.gov

For this compound, the following interactions with a hypothetical protein target could be anticipated:

Hydrogen Bonding: The carbamate NH group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen are potential hydrogen bond acceptors.

Hydrophobic Interactions: The tert-butyl group provides a bulky, hydrophobic moiety that can engage in van der Waals interactions with nonpolar residues in a binding pocket.

Pi-Stacking: The fluoropyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Halogen Bonding: The fluorine atom on the pyridine ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

A hypothetical molecular docking simulation of this compound into a kinase active site might yield the following results:

Interaction Type Potential Interacting Residue Distance (Å)
Hydrogen Bond (Donor)Aspartate (side chain carbonyl)2.9
Hydrogen Bond (Acceptor)Lysine (side chain amine)3.1
Hydrophobic InteractionLeucine, Valine3.5 - 4.5
Pi-StackingPhenylalanine3.8

This table is illustrative and based on typical interactions observed for similar fragments in protein-ligand complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. emerginginvestigators.org For this compound, DFT calculations can provide valuable data on its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on similar molecules, such as tert-butyl N-(thiophen-2-yl)carbamate, have utilized DFT methods like B3LYP to calculate optimized geometric parameters and vibrational frequencies, showing good agreement with experimental data. nih.gov The inclusion of a fluorine atom, as in this compound, is known to significantly influence the electronic properties of the pyridine ring, enhancing its electrophilicity. emerginginvestigators.org

Key parameters that can be derived from quantum chemical calculations include:

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Mulliken Atomic Charges: Calculation of the partial charge on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can predict regions of the molecule that are likely to interact with other charged or polar species.

A hypothetical summary of DFT calculation results for this compound is presented below:

Parameter Calculated Value Interpretation
HOMO Energy-6.8 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap5.6 eVIndicates moderate chemical stability
Dipole Moment3.5 DSuggests a polar molecule

These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of possible conformations a molecule can adopt.

For this compound, the key rotatable bonds are those connecting the carbamate group to the pyridine ring and the tert-butyl group. The bulky tert-butyl group can impose steric constraints, potentially favoring certain conformations. nih.gov The planarity of the amide bond in the carbamate group is also a significant conformational feature. acs.org

Molecular dynamics simulations can provide a deeper understanding of the molecule's behavior over time in a simulated environment, such as in a solvent or bound to a protein. nih.gov MD simulations track the movements of atoms and can reveal:

Stable Conformers: Identification of the lowest energy conformations and the energy barriers between them.

Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to quantify the flexibility of different parts of the molecule.

Solvent Effects: How the presence of a solvent, like water, influences the conformational preferences of the molecule.

Binding Stability: When simulated as part of a protein-ligand complex, MD can assess the stability of the binding pose predicted by molecular docking.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational chemistry plays a crucial role in predicting spectroscopic data, which can aid in the identification and characterization of new compounds. nih.gov For this compound, methods like DFT can be used to predict its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. Predicting ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds and can be achieved with good accuracy using appropriate DFT functionals and basis sets. rsc.orgmdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the carbamate, N-H stretch, aromatic C-N stretches) can be computed, providing a theoretical infrared spectrum. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Furthermore, computational methods are invaluable for elucidating reaction mechanisms. For instance, the mechanism of carbamate formation from amines and CO₂ has been studied using ab initio calculations. epa.gov Similarly, computational studies have investigated the chemoselectivity in reactions involving carbamates. nih.gov For this compound, computational studies could be employed to investigate its synthesis, potential degradation pathways, or its reactivity in various chemical transformations.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of tert-butyl (4-fluoropyridin-2-yl)carbamate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their chemical environment.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural confirmation. Each spectrum provides unique and complementary information.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by a large singlet in the upfield region (around δ 1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The pyridine (B92270) ring protons appear in the downfield aromatic region (typically δ 6.8–8.2 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet due to coupling with the fluorine at position 4. The proton at position 5 would appear as a doublet of doublets, being coupled to both the fluorine atom and the proton at position 6. The proton at position 3 would likely be a singlet or a small doublet, depending on the magnitude of its coupling to the fluorine. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group is also expected, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show signals for the quaternary and methyl carbons of the tert-butyl group (around δ 80-82 ppm and δ 28 ppm, respectively). The carbonyl carbon of the carbamate appears further downfield (δ 152-155 ppm). The four distinct carbons of the pyridine ring will exhibit resonances in the aromatic region, with their chemical shifts influenced by the fluorine and carbamate substituents. The carbon directly bonded to the fluorine atom (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It typically shows a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to couplings with the neighboring protons on the pyridine ring (H3 and H5), providing further confirmation of the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HC(CH₃)₃~1.5Singlet (s)N/A
Pyridine-H3~7.8Doublet of doublets (dd)J ≈ 3 Hz, 1 Hz
Pyridine-H5~6.9Doublet of doublets (dd)J ≈ 9 Hz, 3 Hz
Pyridine-H6~8.2Doublet (d)J ≈ 9 Hz
¹³CC(CH₃)₃~28.3QuartetN/A
C(CH₃)₃~81.0SingletN/A
C=O~153.0SingletN/A
Pyridine-C~105-160Doublets (due to C-F coupling)Variable
Pyridine-C-F~165 (broad)Doublet¹JCF ≈ 240 Hz
¹⁹FPyridine-F~ -110 to -130MultipletCoupling to H3 and H5

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H5 and H6), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the proton signal at δ ~6.9 ppm to the C5 carbon of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different fragments of the molecule. For example, it would show a correlation from the tert-butyl protons to the quaternary carbon and the carbonyl carbon of the carbamate group. It would also show correlations from the pyridine protons to various carbons within the ring, confirming the substitution pattern.

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, leaving no doubt as to the identity of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (molecular formula C₁₀H₁₃FN₂O₂), the molecular weight is 212.22 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 213.23. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental composition.

Under collision-induced dissociation (CID) conditions, the protonated molecule undergoes characteristic fragmentation. The tert-butoxycarbonyl (Boc) group is known to fragment in predictable ways. doaj.org Key fragmentation pathways include:

Loss of isobutylene (B52900): The most common fragmentation is the loss of isobutylene (C₄H₈, 56 Da) to give a prominent fragment ion at m/z 157.

Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da), leading to the 2-amino-4-fluoropyridine (B1287999) ion at m/z 112.

Loss of tert-butyl cation: A fragment corresponding to the loss of the tert-butyl cation (C₄H₉, 57 Da) may also be observed.

Analyzing these fragmentation patterns provides strong corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands.

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretches: Bands just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic tert-butyl group. Aromatic C-H stretches appear above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carbamate.

C-N and C-O Stretches: The region between 1000-1300 cm⁻¹ will contain complex bands corresponding to C-N, C-O, and C-C stretching vibrations.

C-F Stretch: A strong band for the C-F stretch is expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. The aromatic ring vibrations of the pyridine moiety, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are typically very strong in the Raman spectrum. acs.orgresearchgate.net

Table 2: Characteristic Vibrational Spectroscopy Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchCarbamate3300 - 3400Medium
Aromatic C-H StretchPyridine3000 - 3100Weak-Medium
Aliphatic C-H Stretchtert-Butyl2850 - 2980Strong
C=O StretchCarbamate1700 - 1725Strong
Aromatic C=C/C=N StretchPyridine1400 - 1650Medium-Strong
C-F StretchFluoropyridine1200 - 1300Strong
C-O StretchCarbamate1150 - 1250Strong

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for purity assessment and the monitoring of reaction conversion.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. Due to the compound's moderate polarity and aromatic nature, reversed-phase HPLC is the most suitable method. researchgate.net

A typical HPLC setup would involve:

Stationary Phase: A C18 or C8 silica-based column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous component (often water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic component to elute the compound.

Detection: A UV detector is commonly used, as the pyridine ring contains a chromophore that absorbs UV light strongly, typically around 254 nm.

This method allows for the separation of the desired product from potential impurities, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. HPLC is also invaluable for monitoring the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product. helixchrom.comsielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of many pharmaceutical intermediates and active compounds, including this compound, can be challenging due to their limited volatility and potential for thermal degradation at the high temperatures typically employed in GC. The presence of the polar N-H bond in the carbamate group can also lead to poor peak shape and adsorption on the GC column. To overcome these limitations, derivatization is a crucial step to convert the non-volatile target analyte into a more volatile and thermally stable derivative suitable for GC analysis.

The primary strategy for analyzing compounds like this compound by GC involves the chemical modification of the active hydrogen on the carbamate nitrogen. This process, known as derivatization, replaces the polar N-H group with a non-polar, thermally stable group, thereby increasing the compound's volatility and improving its chromatographic behavior. The most common derivatization approaches for compounds containing active hydrogens are silylation and acylation.

Silylation

Silylation is a widely used derivatization technique in which the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed for this purpose.

The silylation of this compound would proceed by reacting the compound with a silylating agent, often in the presence of a catalyst and a suitable solvent like pyridine or acetonitrile. The resulting silylated derivative is significantly more volatile and less polar than the parent compound, making it amenable to GC analysis.

Acylation

Acylation is another effective derivatization method where an acyl group is introduced into the molecule, typically by reacting the analyte with an acylating agent such as a perfluoroacyl anhydride (B1165640) (e.g., heptafluorobutyric anhydride, HFBA). This process results in the formation of a stable, volatile derivative. Acylation reactions are often rapid and can be performed under mild conditions.

For reaction monitoring, for instance in the synthesis of this compound from 2-amino-4-fluoropyridine and di-tert-butyl dicarbonate (B1257347), GC can be a valuable tool. Aliquots can be taken from the reaction mixture at different time intervals, derivatized, and then injected into the GC-MS system. This allows for the tracking of the consumption of the starting material (2-amino-4-fluoropyridine, after derivatization of its amino group) and the formation of the product, providing crucial information on reaction kinetics and completion.

The structural elucidation of the volatile derivatives is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used to confirm its identity. The molecular ion peak and characteristic fragment ions of the silylated or acylated derivative would be indicative of the successful derivatization of this compound.

A hypothetical set of GC-MS parameters for the analysis of a silylated derivative of this compound is presented in the table below. These parameters are based on typical conditions used for the analysis of similar derivatized compounds.

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Detailed research findings on the GC analysis of derivatized this compound would involve optimizing the derivatization conditions (reagent, solvent, temperature, and time) and the GC-MS parameters to achieve the best separation and sensitivity. The retention time of the derivatized compound would be a key parameter for its identification and quantification. For instance, in a reaction monitoring scenario, the disappearance of the peak corresponding to the derivatized starting material and the appearance and growth of the peak for the derivatized product would be plotted against time to determine the reaction profile.

Compound NameDerivatization MethodExpected DerivativeHypothetical Retention Time (min)
This compoundSilylation with BSTFAN-trimethylsilyl-tert-butyl (4-fluoropyridin-2-yl)carbamate15.8
2-Amino-4-fluoropyridineSilylation with BSTFAN,N-bis(trimethylsilyl)-4-fluoropyridin-2-amine12.5

The use of GC for the analysis of volatile derivatives provides a sensitive and specific method for the structural elucidation and reaction monitoring of compounds like this compound. The success of the analysis is highly dependent on the selection of the appropriate derivatization technique and the optimization of the chromatographic conditions.

Future Research Directions and Multidisciplinary Opportunities

Integration with Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, while materials science involves the creation of new materials with enhanced properties. The integration of tert-butyl (4-fluoropyridin-2-yl)carbamate into these fields is a promising area for future research. The molecule's distinct structural features—the pyridine (B92270) ring, the fluorine atom, and the carbamate (B1207046) group—can participate in various non-covalent interactions, which are the foundation of supramolecular assembly.

The pyridine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for the controlled organization of molecules in the solid state or in solution. The fluorine atom can participate in weaker, yet significant, interactions such as halogen bonding and dipole-dipole interactions, further directing the assembly of molecular architectures. The carbamate functional group is also a key player, capable of forming strong hydrogen bonds that can influence the crystallinity and solubility of resulting materials. By strategically modifying the core structure of this compound, researchers can design and synthesize novel molecules capable of self-assembling into complex, functional superstructures such as liquid crystals, gels, or porous organic frameworks.

In materials science, derivatives of this compound could be incorporated into polymer backbones or as additives to create advanced materials. Such materials might exhibit enhanced thermal stability, mechanical strength, or specific optical and electronic properties, driven by the intermolecular forces introduced by the fluoropyridine moiety.

Table 1: Potential Non-Covalent Interactions and Applications

Interaction Type Molecular Feature Potential Supramolecular Structure Potential Application in Materials Science
Hydrogen Bonding Carbamate N-H, Pyridine N Self-assembled monolayers, crystalline co-crystals Enhanced polymer strength, controlled-release matrices
π-π Stacking Pyridine Ring Columnar liquid crystals, molecular wires Organic semiconductors, conductive polymers
Halogen Bonding Fluorine Atom Directional crystal engineering Anion recognition sensors, functional coatings
Dipole-Dipole C-F Bond Ordered thin films Dielectric materials, nonlinear optics

Applications in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems, requiring high potency and selectivity for their intended biological target. nih.govchemicalprobes.org this compound serves as an excellent scaffold for the development of such sophisticated tools. The fluoropyridine motif is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. nih.gov

After the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine, the molecule can be readily functionalized. This allows for the attachment of various reporter tags (e.g., fluorophores, biotin) or reactive groups to create highly specific probes for studying protein function, localization, and interactions within living cells. For instance, derivatives could be designed to covalently bind to a specific enzyme's active site, allowing for its activity to be monitored or inhibited. escholarship.org

Furthermore, the presence of a fluorine atom makes this scaffold particularly suitable for the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. frontiersin.orgresearchgate.net PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify physiological processes. An ¹⁸F-labeled probe derived from this carbamate could be designed to bind to a specific receptor or enzyme in the brain, enabling the study of neurological diseases like Alzheimer's or Parkinson's disease. frontiersin.org

Table 2: Development of Chemical Biology Tools

Tool Type Required Modification Example Application Biological Question Addressed
Fluorescent Probe Deprotection and coupling with a fluorophore Live-cell imaging of a target protein What is the subcellular localization of Protein X?
Affinity-Based Probe Deprotection and coupling with biotin Pulldown assays to identify binding partners What other proteins interact with Protein Y?
Covalent Inhibitor Introduction of a reactive electrophile Inactivating a specific enzyme What is the functional role of Enzyme Z in a signaling pathway?
PET Radiotracer Replacement of ¹⁹F with radioactive ¹⁸F In vivo imaging of receptor density Is the expression of Receptor A altered in a disease state?

Development of Automated Synthesis and High-Throughput Screening Methodologies

The progression of drug discovery and materials science relies heavily on the ability to synthesize and test large numbers of compounds quickly and efficiently. nih.gov this compound is an ideal candidate for integration into automated synthesis and high-throughput screening (HTS) platforms.

Automated synthesis, often utilizing flow chemistry or robotic liquid handlers, can be employed to rapidly generate a library of derivatives from the parent compound. frontiersin.orgresearchgate.net For example, after deprotection of the amine, an automated system could perform a series of parallel acylation or alkylation reactions with a diverse set of building blocks, creating hundreds or thousands of unique analogs in a short period.

Once a chemical library is synthesized, HTS methodologies can be used to screen these compounds for activity against a specific biological target or for a desired material property. nih.gov HTS assays are typically miniaturized and automated, allowing for the rapid testing of the entire library. nih.gov Common techniques include biochemical assays that measure enzyme inhibition (e.g., using fluorescence resonance energy transfer, FRET) or cell-based assays that report on a specific cellular pathway. nih.gov The combination of automated synthesis and HTS creates a powerful workflow for discovering novel drug candidates or functional materials.

Table 3: Hypothetical Automated Synthesis and HTS Workflow

Step Technology Used Process Description Outcome
1. Deprotection Automated Flow Reactor Continuous removal of the Boc group from the starting material. Bulk quantity of the reactive amine intermediate.
2. Library Synthesis Robotic Liquid Handler Dispensing the amine intermediate and a diverse set of carboxylic acids into a 384-well plate for parallel amide coupling reactions. nih.gov A library of several hundred distinct amide derivatives.
3. Purification Automated Flash Chromatography / HPLC Parallel purification of the reaction products in each well. A purified compound library ready for screening.
4. High-Throughput Screening Plate Reader with Dispenser Screening the library against a target kinase using a fluorescence-based activity assay. Identification of "hit" compounds that inhibit the kinase.
5. Data Analysis Informatics Software Automated analysis of screening data to determine potency and selectivity of hits. A ranked list of promising compounds for further study.

Emerging Applications in Catalysis and Reaction Design

While often viewed as a synthetic intermediate, the this compound scaffold holds potential for the development of new catalysts and for innovative reaction design. Pyridine-based ligands are ubiquitous in transition metal catalysis due to the ability of the nitrogen atom to coordinate strongly with metal centers.

By modifying the structure of this compound, novel ligands can be designed. For example, the carbamate group could be replaced with a phosphine (B1218219) or another coordinating group, and the fluorine atom's position could be varied to electronically tune the ligand. Such tailored ligands could then be used to create new metal complexes for a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, or polymerizations. Some related carbamate structures have already been noted for their potential to act as ligands.

In reaction design, the fluorine atom on the pyridine ring can serve as a handle for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the late-stage functionalization of the molecule, where the core of a complex molecule is built first, and the fluorine is replaced with another group in one of the final steps. This strategy is highly valuable in medicinal chemistry for rapidly exploring the structure-activity relationship of a lead compound. The bromine and iodine analogs of this compound are already widely used in cross-coupling reactions, and the fluorine atom offers a different reactivity profile for synthetic chemists to exploit. bldpharm.comchemicalbook.com

Table 4: Potential in Catalysis and Reaction Design

Area Approach Potential Transformation Advantage
Ligand Development Modification of the carbamate and other ring positions. Asymmetric hydrogenation, C-H activation. Fine-tuning of electronic and steric properties for improved catalyst performance.
Organocatalysis Use of the pyridine nitrogen as a basic site. Acyl-transfer reactions, Michael additions. Metal-free catalysis, environmentally benign reaction conditions.
Reaction Design (SNAAr) Displacement of the fluoride (B91410) with nucleophiles (e.g., thiols, amines). Synthesis of complex heterocyclic systems. Late-stage functionalization to quickly access diverse molecular structures.
Cross-Coupling Precursor Conversion to other organometallic reagents. Suzuki or Stille coupling reactions. Provides an alternative synthetic route to biaryl compounds. mdpi.com

Q & A

Q. What are the common synthetic routes for tert-butyl (4-fluoropyridin-2-yl)carbamate, and how are they optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a fluoropyridine derivative with a tert-butyl carbamate precursor. A standard protocol includes:

  • Step 1: Reacting 4-fluoro-2-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM .
  • Step 2: Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) to isolate the product.
  • Optimization: Yield improvements (70–85%) are achieved by controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:Boc₂O), and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regioselectivity of the carbamate group and fluoropyridine substitution. Key signals include:
    • ¹H NMR (CDCl₃): δ 1.50 (s, 9H, tert-butyl), 7.10–8.20 (m, pyridine-H) .
    • ¹³C NMR: δ 155.5 (C=O), 152.1 (C-F), 28.1 (tert-butyl) .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 213.1 .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when analyzing this compound using SHELX software?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = Cu-Kα or Mo-Kα) to mitigate absorption errors common in fluorinated compounds .
  • SHELX Refinement:
    • Step 1: Run SHELXT for initial structure solution. Address missed peaks by adjusting the solvent mask or using PLATON/SQUEEZE for disordered solvent .
    • Step 2: Refine anisotropic displacement parameters (ADPs) with SHELXL. For C-F bond anomalies, apply restraints (e.g., DFIX for bond lengths ~1.34 Å) .
  • Validation: Cross-check with CIF validation tools (e.g., checkCIF) to resolve R1 > 5% discrepancies, often caused by twinning or partial occupancy .

Q. What strategies optimize coupling reactions involving this compound to minimize by-products?

Methodological Answer:

  • Catalytic Systems: Use Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings (e.g., aryl aminations) to reduce dehalogenation by-products .
  • Solvent Control: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require strict moisture exclusion to prevent Boc-group hydrolysis .
  • By-Product Mitigation:
    • Add molecular sieves (3Å) to scavenge water.
    • Monitor reaction progress via TLC (eluent: 3:1 hexane/EtOAc) to terminate before side reactions dominate .

Q. How does the compound’s stability under acidic or oxidative conditions impact its use in multi-step synthesis?

Methodological Answer:

  • Acidic Conditions: The Boc group is labile below pH 3. For acid-mediated reactions (e.g., deprotections), use mild acids (e.g., TFA/DCM, 1:10 v/v) at 0°C to retain the fluoropyridine core .
  • Oxidative Stability:
    • Risk: Fluoropyridines undergo oxidative ring-opening with strong oxidants (e.g., KMnO₄).
    • Workaround: Use TEMPO/O₂ for selective oxidations or replace Boc with more stable protecting groups (e.g., Fmoc) in oxidative environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4-fluoropyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (4-fluoropyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.